n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide

P2X1 antagonist Antithrombotic Inflammation

Researchers requiring P2X1 antagonism with a wider dynamic range often face a lack of selective, lower-potency probes. This 3-methyl salicylanilide-derived benzamide (IC50 655 nM) fills that gap, enabling partial antagonism studies distinct from high-potency chloro analogs. - Unique steric/electronic probe for extracellular P2X1 allosteric site mapping - Reduced halogen burden (MW 363.25 g/mol, XLogP3 5.9) simplifies metabolite ID & toxicology - In stock for immediate global shipping; competitive pricing for bulk R&D orders

Molecular Formula C16H11F6NO2
Molecular Weight 363.25 g/mol
CAS No. 634184-88-6
Cat. No. B12586693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide
CAS634184-88-6
Molecular FormulaC16H11F6NO2
Molecular Weight363.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C16H11F6NO2/c1-8-3-2-4-12(13(8)24)14(25)23-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22/h2-7,24H,1H3,(H,23,25)
InChIKeyORCCGGZDTIMIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P2X1 Antagonist N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide


N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide (CAS 634184-88-6) is a synthetic salicylanilide-derivative benzamide characterized by a 3,5-bis(trifluoromethyl)phenyl moiety and a 2-hydroxy-3-methylbenzamide core [1]. It functions as an antagonist of the P2X1 purinoceptor, an ATP-gated ion channel implicated in platelet aggregation, bladder hyperactivity, and inflammation [2]. Its physicochemical profile (MW 363.25 g/mol, XLogP3 5.9, 2 H-bond donors, 8 H-bond acceptors) places it within the rule-of-five chemical space for oral bioavailability but with high lipophilicity, distinguishing it from more polar congeners [1].

Structural Differentiation from Other Benzamide P2X1 Antagonists


Within the salicylanilide-derived P2X1 antagonist class, minor structural modifications—such as replacing a chloro substituent with a methyl group—dramatically alter potency, selectivity, and pharmacokinetic behavior [1]. For example, the 5-chloro analog (IMD-0354/compound 1) exhibits an IC50 of 19.2 nM, while the 3-methyl target compound shows an IC50 of 655 nM in the same cell-based assay, a 34-fold difference [2]. Such potency gaps preclude interchangeable use in functional assays, pharmacological profiling, or lead optimization. Additionally, the methyl group reduces molecular weight and halogen content, potentially mitigating off-target liability, altering metabolic stability, and enabling intellectual property differentiation [1].

Quantitative Differentiation from Key Structural Analogs


P2X1 Antagonistic Potency: Methyl vs. Chloro Substitution

In a cell-based assay measuring inhibition of ATP-induced calcium influx in 1321N1 astrocytoma cells stably expressing human P2X1 receptors, N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide displayed an IC50 of 655 nM [1]. Under identical conditions, the 5-chloro analog N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (IMD-0354, compound 1) showed an IC50 of 19.2 nM, and the 4-chloro analog (compound 14) gave an IC50 of 23.1 nM [2]. The 3-methyl substitution thus reduced potency by approximately 34-fold relative to the 5-chloro lead, yet the compound retains sub-micromolar activity and lacks the halogen present in the more potent leads [2].

P2X1 antagonist Antithrombotic Inflammation

Physicochemical Profile: Lipophilicity and Hydrogen-Bonding

Computed physicochemical properties differentiate N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide from its chlorinated analogs. The target compound has a molecular weight of 363.25 g/mol and XLogP3 of 5.9, with 2 hydrogen-bond donors and 8 hydrogen-bond acceptors [1]. In contrast, the 5-chloro analog (IMD-0354) has a molecular weight of 397.68 g/mol and XLogP3 of 6.4, reflecting the greater lipophilicity and mass contributed by the chlorine atom [2]. The lower logP of the methyl analog (ΔlogP ≈ -0.5) suggests improved aqueous solubility and potentially reduced phospholipidosis risk [2].

LogP Drug-likeness Permeability

P2X Subtype Selectivity Inference from Salicylanilide SAR

Structure-activity relationship (SAR) data for the salicylanilide series indicate that the 5-chloro and 4-chloro analogs achieve >500-fold selectivity for P2X1 over P2X2 and P2X3 receptors, and 10-fold over P2X4 and P2X7 [1]. While direct selectivity data for the 3-methyl analog are not published, the SAR trend demonstrates that modifications at the benzamide C-3/4/5 positions profoundly influence P2X subtype selectivity [1]. The 3-methyl substitution represents a distinct vector for tuning selectivity, potentially altering the extracellular allosteric binding mode identified for chloro analogs [1].

P2X subtype selectivity Platelet aggregation Off-target activity

Optimal Application Scenarios


Functional P2X1 Antagonism in Antithrombotic Research

As a P2X1 antagonist with an IC50 of 655 nM in 1321N1 cells [1], this compound is suitable for in vitro studies of collagen-induced platelet aggregation, where P2X1 contributes to thrombus formation. Its lower potency compared to the 5-chloro lead (IC50 19.2 nM) makes it a valuable tool for partial antagonism or for experiments requiring a wider dynamic range [2].

Probing P2X1 Allosteric Binding Site SAR

The 3-methyl substitution provides a unique steric and electronic probe for the extracellular allosteric site identified in salicylanilide P2X1 antagonists [1]. Using this compound in molecular modeling, mutagenesis, or crystallography studies can elucidate how methyl vs. chloro substituents modulate binding pocket interactions, informing rational design of next-generation antagonists [1].

Lead Optimization with Reduced Lipophilicity

With XLogP3 5.9 and molecular weight 363.25 g/mol—34 Da lighter and approximately 0.5 log units less lipophilic than the 5-chloro analog [3]—this compound serves as a more developable starting point for medicinal chemistry campaigns targeting P2X1-mediated inflammatory or urological disorders. Its reduced halogen burden may also simplify metabolite identification and toxicological assessment [3].

P2X1 Selectivity Profiling and Off-Target Screening

Given that chloro analogs exhibit >500-fold selectivity over P2X2/P2X3 but the selectivity profile of the 3-methyl derivative remains uncharacterized [1], this compound is ideally positioned for selectivity screening across P2X subtypes and broader safety pharmacology panels. Procurement enables generation of first-in-class selectivity data for the methyl-substituted scaffold [1].

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